![molecular formula C22H28O2 B164210 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran CAS No. 41935-92-6](/img/structure/B164210.png)
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran
Overview
Description
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is a synthetic compound belonging to the class of cannabinoids It is structurally related to other cannabinoids and exhibits similar properties
Mechanism of Action
Target of Action
Cannabinol Methyl Ether (CBNM), similar to its parent compound Cannabinol (CBN), primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in regulating various physiological processes, including mood, appetite, pain sensation, and memory .
Mode of Action
CBNM interacts with its targets, the CB1 and CB2 receptors, as a low affinity partial agonist . This means it binds to these receptors but induces only a partial response compared to a full agonist. The interaction of CBNM with the ECS can lead to various physiological effects .
Biochemical Pathways
CBN and other cannabinoids are known to influence the endocannabinoid system , which includes the CB1 and CB2 receptors and related biochemical pathways .
Pharmacokinetics
Cannabinoids like cbnm are typically lipophilic, meaning they tend to distribute in fat tissues and are metabolized primarily in the liver . These properties can impact the bioavailability of CBNM, affecting how much of the compound reaches the systemic circulation and exerts a physiological effect.
Result of Action
Given its interaction with the cb1 and cb2 receptors, it may have effects similar to other cannabinoids, potentially influencing mood, appetite, pain sensation, and memory . More research is needed to fully understand the specific effects of CBNM.
Biochemical Analysis
Biochemical Properties
Cannabinol Methyl Ether, like other cannabinoids, interacts with the endocannabinoid system (ECS) in the body . This system includes CB1 and CB2 receptors, which are found in various tissues and organs throughout the body . Cannabinol Methyl Ether acts as a low affinity partial agonist at both CB1 and CB2 receptors . This interaction with the ECS is crucial for the biochemical reactions involving Cannabinol Methyl Ether .
Cellular Effects
The cellular effects of Cannabinol Methyl Ether are not well-studied. It is known that cannabinoids can have various effects on cells. For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Cannabinol Methyl Ether, like other cannabinoids, exerts its effects at the molecular level through its interactions with the endocannabinoid system . It acts as a low affinity partial agonist at both CB1 and CB2 receptors . These receptors are part of a complex cell signaling system that plays a role in regulating a variety of physiological processes .
Temporal Effects in Laboratory Settings
It is known that cannabinoids can have varying effects over time, depending on factors such as dosage and individual metabolism .
Dosage Effects in Animal Models
The effects of Cannabinol Methyl Ether at different dosages in animal models have not been extensively studied. It is known that the effects of cannabinoids can vary with dosage .
Metabolic Pathways
Cannabinol Methyl Ether is involved in the cannabinoid metabolic pathways. These pathways involve various enzymes and cofactors
Transport and Distribution
Cannabinoids are known to be lipophilic compounds that partition into the fatty tissues of the body where they can remain for a considerable time .
Subcellular Localization
It is known that cannabinoids can interact with various subcellular structures, including cell membranes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Chromene Core: This step involves the cyclization of a suitable precursor to form the chromene ring system.
Introduction of Substituents: The methyl and pentyl groups are introduced through alkylation reactions.
Methoxylation: The methoxy group is added via a nucleophilic substitution reaction.
The reaction conditions vary depending on the specific synthetic route chosen, but they generally involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cannabinoids.
Biology: Researchers investigate its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: Potential therapeutic applications are explored, such as its use in pain management and anti-inflammatory treatments.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is similar to other cannabinoids, such as:
Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Cannabinol (CBN): A mildly psychoactive cannabinoid formed by the degradation of Δ9-THC.
Uniqueness
What sets this compound apart is its specific structural modifications, such as the methoxy group and the unique arrangement of methyl and pentyl groups. These modifications can influence its binding affinity to cannabinoid receptors and its overall pharmacological profile.
Properties
IUPAC Name |
1-methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-6-7-8-9-16-13-19(23-5)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h10-14H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDIZIGYIMTZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C(=C1)OC)C3=C(C=CC(=C3)C)C(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347769 | |
| Record name | Cannabinol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41935-92-6 | |
| Record name | Cannabinol methylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041935926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabinol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABINOL METHYLETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV9NWH4XHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the allergenic properties of Cannabinol methyl ether?
A1: Research indicates that unlike some other cannabinoids, Cannabinol methyl ether is not a sensitizer and did not demonstrate allergenic properties in guinea pig models. This suggests a potentially lower risk of allergic contact dermatitis compared to other cannabinoids like Cannabinol and Δ9-Tetrahydrocannabinol.
Q2: Can Cannabinol methyl ether be found in Cannabis sativa plants, and if so, where?
A2: Yes, Cannabinol methyl ether has been successfully isolated and characterized from the stems of Cannabis sativa plants. This finding suggests that different parts of the plant may contain varying levels of this cannabinoid.
Q3: Are there any established synthetic routes for producing Cannabinol methyl ether in the lab?
A3: Yes, researchers have developed a synthetic pathway for Cannabinol methyl ether utilizing a microwave-assisted [2 + 2 + 2] cyclotrimerization reaction. This method offers a potentially efficient and controlled approach for synthesizing this cannabinoid and exploring its chemical properties further.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





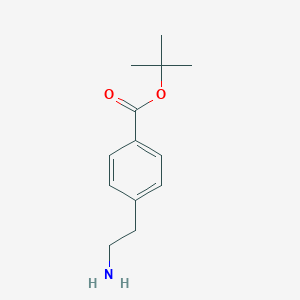
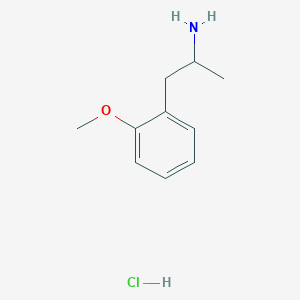
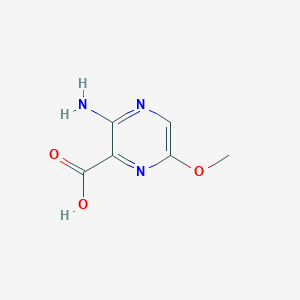

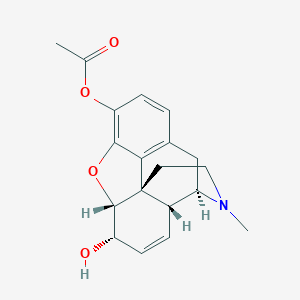
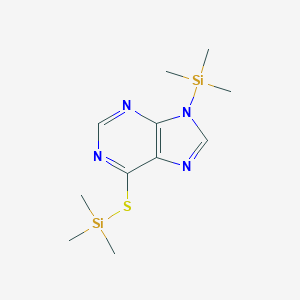
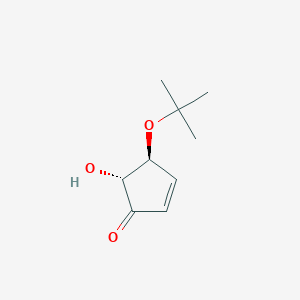

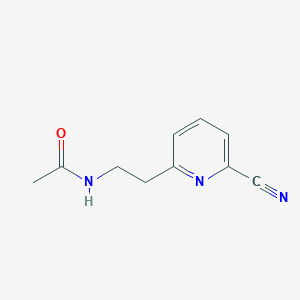
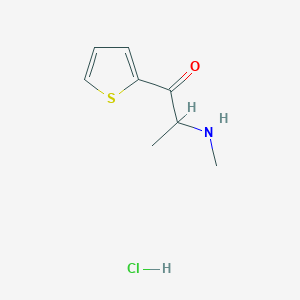
![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)
